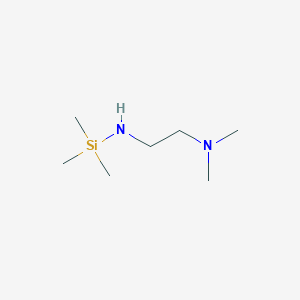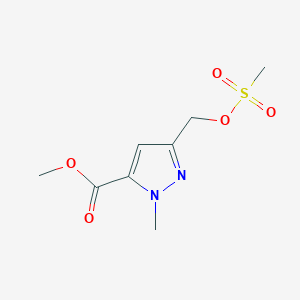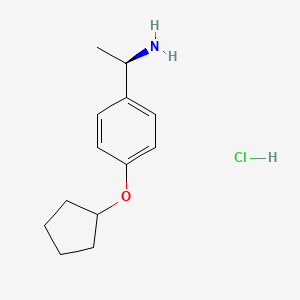
5-Methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester is a synthetic compound . It is a derivative of 2-methyl-2H-pyrazole-3-carboxylic acid . The compound is highly pure (≥95%) .
Molecular Structure Analysis
The molecular formula of 5-Methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester is C19H19N5O . It has a molecular weight of 333.4 g/mol . The structure comprises a pyrazole core, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Physical And Chemical Properties Analysis
The compound is soluble in DMSO at a concentration of 90 mM (30 mg/ml) . It has a working concentration range of 1 µM (333 ng/ml) to 30 µM (10.1 μg/ml) for cell culture assays .Applications De Recherche Scientifique
5-Methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester, 95% is widely used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of heterocyclic compounds, such as pyrazoles, pyridines, and quinolines. In addition, it is used in the synthesis of polymers, such as polyurethanes and polyamides.
Mécanisme D'action
Target of Action
A structurally similar compound, 2-methyl-2h-pyrazole-3-carboxylic acid (also known as ch-223191), is known to antagonize the aryl hydrocarbon receptor (ahr) transcription factor .
Mode of Action
Ch-223191 exerts a ligand-selective antagonism and is more effective on halogenated aromatic hydrocarbons .
Biochemical Pathways
The ahr, which is antagonized by ch-223191, is a ligand-dependent transcriptional factor able to sense a wide range of structurally different exogenous and endogenous molecules .
Result of Action
Ch-223191 prevents 2,3,7,8-tcdd-induced toxicity by antagonizing the aryl hydrocarbon receptor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester. For example, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is a widespread environmental pollutant with many toxic effects . The presence of such pollutants could potentially influence the efficacy of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester, 95% in laboratory experiments has several advantages. First, it is a relatively inexpensive reagent, which makes it cost-effective for laboratory use. Second, it is a versatile reagent, which can be used in a variety of reactions. Third, it is relatively stable, which makes it easier to store and handle.
However, there are some limitations associated with the use of 5-Methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester, 95% in laboratory experiments. First, it is a relatively reactive compound, which can lead to unwanted side reactions. Second, it is a relatively volatile compound, which can lead to the loss of the reagent during storage. Finally, it is a relatively toxic compound, which can lead to adverse health effects if not handled properly.
Orientations Futures
The potential applications of 5-Methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester, 95% are numerous and can be further explored in the future. One potential future direction is to investigate the potential therapeutic applications of 5-Methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester, 95%. This could include the development of new drugs and treatments for various diseases and conditions. Another potential future direction is to investigate the potential applications of 5-Methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester, 95% in the synthesis of new materials, such as polymers and nanomaterials. Finally, further research could be conducted to explore the potential environmental applications of 5-Methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester, 95%, such as its use as a biodegradable plasticizer.
Méthodes De Synthèse
5-Methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester, 95% can be synthesized in a two-step process. First, 5-methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid (5-MMP) is synthesized from 5-methoxymethyl-2-methyl-2H-pyrazole-3-carboxaldehyde (5-MMPCA) and acetic acid. The second step involves the esterification of 5-MMP with methyl ester. This can be done using an esterification reagent such as p-toluenesulfonic acid.
Propriétés
IUPAC Name |
methyl 5-(methoxymethyl)-2-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-10-7(8(11)13-3)4-6(9-10)5-12-2/h4H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGBESSUKYMYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)COC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride](/img/structure/B6291526.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291544.png)
![N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291557.png)

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291572.png)
![[S(R)]-N-[(R)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291575.png)


![Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium](/img/structure/B6291600.png)




